molecular formula C17H12Br2N2O3 B11628657 (5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B11628657
M. Wt: 452.1 g/mol
InChI Key: IFGAMOHXPIKOMU-RIYZIHGNSA-N
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Description

(5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-bromobenzylamine with 3-bromo-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazolidine-2,4-dione ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidine ring can be reduced to form a more saturated ring system.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to modulate specific biological pathways, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be harnessed to create materials with specific characteristics.

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-methylbenzyl)-5-(3-methyl-4-hydroxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-fluorobenzyl)-5-(3-fluoro-4-hydroxybenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-3-(4-bromobenzyl)-5-(3-bromo-4-hydroxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C17H12Br2N2O3

Molecular Weight

452.1 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H12Br2N2O3/c18-12-4-1-10(2-5-12)9-21-16(23)14(20-17(21)24)8-11-3-6-15(22)13(19)7-11/h1-8,22H,9H2,(H,20,24)/b14-8+

InChI Key

IFGAMOHXPIKOMU-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/NC2=O)Br

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)NC2=O)Br

Origin of Product

United States

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